N-(4-(3-((3-chloro-2-methylphenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a thiazole derivative with a fluorobenzamide group. Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are found in many important drugs and molecules, including vitamin B1 (thiamine) and certain antibiotics .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or a similar method. This involves the reaction of an α-halo ketone (or equivalent) with a thioamide .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, along with the attached fluorobenzamide group and the 3-chloro-2-methylphenylamino-3-oxopropyl group. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The reactivity of the thiazole ring itself can vary depending on the presence and position of substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as solubility, melting point, and stability could be influenced by the presence and position of the various substituent groups .Scientific Research Applications
Antibacterial Agents
Fluorine-containing compounds, such as those with structural similarities to the specified chemical, have been synthesized and evaluated for their antibacterial activities. These compounds, including fluorine-containing thiadiazolotriazinones, have shown promising antibacterial activity at concentrations as low as 10 µg/mL, indicating their potential as antibacterial agents (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Anti-inflammatory and Antinociceptive Activities
Research on thiazolo[3,2-a]pyrimidine derivatives, which share a resemblance in structural complexity with the given compound, has demonstrated significant anti-inflammatory and antinociceptive activities. These compounds were designed using 4-fluoroaniline and evaluated through various biological assays, underscoring their potential in treating inflammatory and pain conditions (O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010).
Anticancer Agents
The development of novel kinesin spindle protein (KSP) inhibitors for the treatment of cancer has involved the synthesis of compounds with structural features similar to the specified chemical. These compounds have shown excellent biochemical potency and pharmaceutical properties, leading to cell mitosis arrest and induction of cellular death, highlighting their potential as anticancer agents (M. Theoclitou et al., 2011).
Synthesis and Characterization of Polymers
Compounds with similar structural motifs have been utilized in the synthesis of novel aromatic polyimides. These polymers exhibit high thermal stability and solubility in organic solvents, making them suitable for various applications in materials science (M. Butt et al., 2005).
Antimicrobial Screening
Derivatives incorporating the thiazole ring, similar to the chemical of interest, have been synthesized and subjected to antimicrobial screening. These studies reveal the potential of such compounds in combating bacterial and fungal infections, providing a foundation for the development of new antimicrobial agents (N. Desai et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been reported to have antibacterial activity , suggesting that the compound may target bacterial cells.
Mode of Action
It is synthesized from 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide . The presence of chlorine in low molecular weight compounds can affect its biological activity by altering the electrophilicity of carbon in the C-Cl bond .
Biochemical Pathways
Similar compounds have been reported to inhibit the enzyme urease , which could suggest that this compound may also interact with enzymes and disrupt their normal function.
Result of Action
Similar compounds have shown in vitro antibacterial activity against staphylococcus aureus and chromobacterium violaceum , suggesting that this compound may also have antibacterial effects.
Safety and Hazards
Future Directions
The future directions for research into this compound could include further exploration of its potential uses, particularly if it exhibits promising biological activity. This could involve more detailed studies into its mechanism of action, as well as optimization of its physical and chemical properties through structural modifications .
Properties
IUPAC Name |
N-[4-[3-(3-chloro-2-methylanilino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O2S/c1-12-16(21)3-2-4-17(12)24-18(26)10-9-15-11-28-20(23-15)25-19(27)13-5-7-14(22)8-6-13/h2-8,11H,9-10H2,1H3,(H,24,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIYKXPSLFOJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.